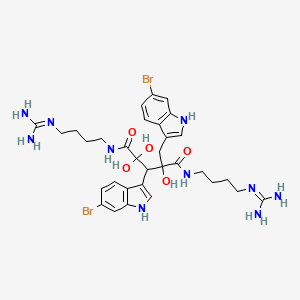
Eusynstyelamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eusynstyelamide is a natural product found in Polyandrocarpa misakiensis and Eusynstyela latericius with data available.
Aplicaciones Científicas De Investigación
Case Studies
- Breast Cancer : In vitro studies demonstrated that treatment with eusynstyelamide B led to a significant reduction in cell viability and induced apoptosis in MDA-MB-231 cells after 72 hours of exposure. The compound was shown to activate pathways associated with DNA damage response, highlighting its potential as a therapeutic agent against chemoresistant breast cancer .
- Prostate Cancer : Similar effects were observed in LNCaP prostate cancer cells, where this compound B inhibited cell proliferation and induced G2/M arrest without causing typical signs of cell death, suggesting a cytostatic effect rather than purely cytotoxic .
Experimental Approaches
To evaluate the cytotoxic effects of this compound B, researchers utilized various assays:
- Real-Time Cell Analyzer (RTCA) : This method provided time-dependent cell response profiles, allowing for the observation of changes in growth rates and morphology following treatment with this compound B .
- Flow Cytometry : Used to assess cell cycle distribution and apoptosis markers such as cleaved PARP, confirming the induction of programmed cell death .
Comparative Analysis of Cytotoxic Compounds
| Compound | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound B | 5 | MDA-MB-231 | Topoisomerase II poison |
| Doxorubicin | 1 | MDA-MB-231 | Intercalates DNA; topoisomerase II inhibitor |
| Etoposide | 25 | Various | Topoisomerase II inhibitor |
Propiedades
Fórmula molecular |
C32H42Br2N10O5 |
|---|---|
Peso molecular |
806.5 g/mol |
Nombre IUPAC |
3-(6-bromo-1H-indol-3-yl)-2-[(6-bromo-1H-indol-3-yl)methyl]-N,N'-bis[4-(diaminomethylideneamino)butyl]-2,4,4-trihydroxypentanediamide |
InChI |
InChI=1S/C32H42Br2N10O5/c33-19-5-7-21-18(16-43-24(21)13-19)15-31(47,27(45)39-9-1-3-11-41-29(35)36)26(23-17-44-25-14-20(34)6-8-22(23)25)32(48,49)28(46)40-10-2-4-12-42-30(37)38/h5-8,13-14,16-17,26,43-44,47-49H,1-4,9-12,15H2,(H,39,45)(H,40,46)(H4,35,36,41)(H4,37,38,42) |
Clave InChI |
WZUZGLZZNWYREM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)NC=C2CC(C(C3=CNC4=C3C=CC(=C4)Br)C(C(=O)NCCCCN=C(N)N)(O)O)(C(=O)NCCCCN=C(N)N)O |
Sinónimos |
eusynstyelamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















